molecular formula C16H19ClFN3O3S B2480511 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 921820-65-7

2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2480511
CAS No.: 921820-65-7
M. Wt: 387.85
InChI Key: CLJAVXKJZSGKIQ-UHFFFAOYSA-N
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Description

This compound features a complex structure integrating an imidazole core substituted with a hydroxymethyl group at position 5, a 2-chloro-6-fluorobenzylthio moiety at position 2, and an N-(2-methoxyethyl)acetamide side chain. Key structural attributes include:

  • Imidazole ring: A heterocyclic scaffold common in bioactive molecules.
  • Thioether linkage: Enhances metabolic stability and binding affinity.
  • Fluorine and chlorine substituents: Improve lipophilicity and bioavailability.
  • Methoxyethyl group: Balances solubility and membrane permeability.

Properties

IUPAC Name

2-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFN3O3S/c1-24-6-5-19-15(23)8-21-11(9-22)7-20-16(21)25-10-12-13(17)3-2-4-14(12)18/h2-4,7,22H,5-6,8-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJAVXKJZSGKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=CN=C1SCC2=C(C=CC=C2Cl)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide (CAS Number: 921820-65-7) has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and therapeutic potential based on diverse research findings.

The molecular formula of the compound is C16H19ClFN3O3SC_{16}H_{19}ClFN_{3}O_{3}S, with a molecular weight of 387.9 g/mol . The structure features an imidazole ring, a thioether linkage, and a hydroxymethyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₉ClFN₃O₃S
Molecular Weight387.9 g/mol
CAS Number921820-65-7

Antimicrobial Activity

Research indicates that compounds containing imidazole and thioether moieties exhibit significant antimicrobial properties. In particular, related compounds have demonstrated effectiveness against Mycobacterium tuberculosis (Mtb). For instance, analogs of imidazole derivatives showed minimal inhibitory concentrations (MIC) in the range of 3.8 to 6.9 µM against Mtb strains, suggesting that structural modifications similar to those found in our compound could enhance efficacy against resistant strains .

Enzyme Inhibition

The compound has been evaluated for its interaction with various biological targets, particularly enzymes involved in lipid metabolism. Preliminary studies suggest that it may act as an inhibitor of α-glucosidase , a target for diabetes management. The IC50 values for related compounds have shown promising results, indicating potential for further optimization .

The mechanism by which 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide exerts its biological effects involves binding to specific receptors or enzymes, altering their activity and influencing various biochemical pathways. This binding capability is attributed to the unique combination of functional groups within its structure .

Case Studies and Research Findings

  • Antitubercular Activity :
    • A study synthesized a series of benzylthio derivatives and evaluated their antitubercular activity. Compounds with similar structures exhibited significant inhibition against Mtb, with MIC values suggesting that our compound may also hold similar potential .
  • Cytotoxicity Assessment :
    • In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines (e.g., HEK 293, BT474). The results indicated dose-dependent growth inhibition, suggesting that structural analogs may be effective in cancer therapy .
  • Enzyme Interaction Studies :
    • Interaction studies involving the compound indicated potential binding with enzymes crucial for metabolic processes, which could lead to therapeutic applications in metabolic disorders .

Scientific Research Applications

The compound has been studied for various biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly due to its interaction with cellular pathways involved in cancer progression. For instance, similar imidazole derivatives have shown efficacy against human tumor cells by disrupting critical signaling pathways .

Case Studies

  • Antitubercular Activity
    • A study evaluated a series of imidazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. The active compounds demonstrated not only in vitro efficacy but also promising in vivo results in murine models .
  • Anticancer Evaluation
    • Compounds structurally similar to 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide were tested against a panel of cancer cell lines. Results indicated significant cytotoxic effects, with mean growth inhibition values suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Table 1: Structural Features of Comparable Compounds
Compound Name / ID Core Structure Key Substituents Potential Application Reference
Target Compound Imidazole 2-Chloro-6-fluorobenzylthio, hydroxymethyl, N-(2-methoxyethyl)acetamide Hypothesized enzyme inhibitor -
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Pyrimidine-Isoxazole Hydroxypyrimidinylsulfanyl, methylisoxazole Antitumor (inferred)
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine Difluorophenyl, trifluoromethyl biphenyl, methoxyethyl piperidine Atherosclerosis treatment
4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- Piperidine Dimethylpyrazole acetyl Unknown (kinase inhibition?)

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison
Property Target Compound (Estimated) Goxalapladib 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide
Molecular Weight ~450 g/mol 718.80 g/mol ~300–350 g/mol
logP (Lipophilicity) ~2.5 (moderate) High (fluorinated groups) ~1.8 (lower due to polar substituents)
Solubility Moderate (methoxyethyl) Low (aromatic bulk) High (hydroxypyrimidine)
Metabolic Stability High (thioether, fluorine) Moderate (ester groups) Variable (sulfanyl linkage)

Q & A

Q. How can the compound’s potential off-target effects be minimized?

  • Methodological Answer : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target kinase interactions. Use molecular dynamics simulations to refine the pharmacophore model, prioritizing selectivity. Synthesize prodrug analogs with cleavable groups (e.g., esterase-sensitive moieties) to enhance target specificity .

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